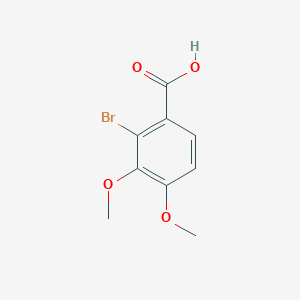

2-Bromo-3,4-dimethoxybenzoic acid

Übersicht

Beschreibung

2-Bromo-3,4-dimethoxybenzoic acid is a 2-halo-4,5-dialkoxybenzoic acid derivative . It may be used as a starting material for the synthesis of norathyriol and urolithins .

Synthesis Analysis

The synthesis of novel benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular formula of 2-Bromo-3,4-dimethoxybenzoic acid is C9H9BrO4 . The molecular weight is 261.07 .Physical And Chemical Properties Analysis

The physical form of 2-Bromo-3,4-dimethoxybenzoic acid is solid . It should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Norathyriol and Urolithins

2-Bromo-3,4-dimethoxybenzoic acid serves as a valuable starting material for synthesizing natural products such as norathyriol and urolithins . These compounds have demonstrated antioxidant and anti-inflammatory properties, making them relevant in the field of health and nutrition .

Antibiotics and Dye Production

This compound plays a crucial role in the synthesis of antibiotics and various dyes. Researchers utilize it as an intermediate in pharmaceutical synthesis, particularly for antipyretic analgesics and antirheumatic drugs. Additionally, it contributes to the production of colored dyes used in textiles and other applications .

Matrix for Ionization in Mass Spectrometry

Scientists employ 2-bromo-3,4-dimethoxybenzoic acid as a matrix for ionization in mass spectrometry. It facilitates the analysis of peptides, proteins, and carbohydrates by promoting efficient ionization and enhancing detection sensitivity .

Benzamide Derivatives

Researchers have synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid (a close analog of our compound). These derivatives exhibit diverse properties and applications, including potential antioxidant and antibacterial activities. Analytical techniques such as IR, 1H NMR, and 13C NMR spectroscopy confirm their structures .

Organic Synthesis

2-Bromo-3,4-dimethoxybenzoic acid finds use as a versatile building block in organic synthesis. Its bromine substituent allows for further functionalization, enabling the creation of more complex molecules. Researchers explore its reactivity in various reactions, such as Suzuki coupling and Heck reactions .

Chemical Biology and Medicinal Chemistry

Given its unique structure, this compound is of interest in chemical biology and medicinal chemistry. Researchers investigate its interactions with biological targets, aiming to develop novel therapeutic agents. The presence of both methoxy groups and the bromine atom influences its biological activity .

Safety and Hazards

2-Bromo-3,4-dimethoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid inhalation of dusts, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-bromo-3,4-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJWLJIACRMYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557571 | |

| Record name | 2-Bromo-3,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71568-87-1 | |

| Record name | 2-Bromo-3,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-, sodium salt](/img/structure/B3032940.png)

![4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B3032943.png)

![4-[1,1'-Biphenyl]-4-yl-1,2,3-thiadiazole](/img/structure/B3032953.png)

![6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B3032955.png)

![Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-](/img/structure/B3032960.png)

![5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione](/img/structure/B3032963.png)